2-Bromobenzyl-(3-methylphenyl)ether
Description
Overview of Brominated Organic Compounds in Synthetic Strategies
Brominated organic compounds are indispensable tools in the arsenal (B13267) of a synthetic organic chemist. The bromine atom serves as a versatile functional group that can be readily transformed into other functionalities through a variety of reactions. Notably, the carbon-bromine bond is a key participant in numerous cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. echemi.comnih.gov The presence of a bromine atom on an aromatic ring, as in 2-Bromobenzyl-(3-methylphenyl)ether, opens up a gateway for diverse and sophisticated molecular elaborations.
Research Trajectories for this compound within Advanced Organic Synthesis
The specific structure of this compound, with its ortho-bromine atom on the benzyl (B1604629) ring and a methyl group on the phenyl ring, suggests several promising research avenues. The steric and electronic effects of these substituents can be exploited to achieve high selectivity in various chemical transformations. Research efforts are likely to focus on leveraging the reactivity of the benzylic C-Br bond for nucleophilic substitution reactions and the aromatic C-Br bond for palladium-catalyzed cross-coupling reactions. These investigations could lead to the development of novel synthetic methodologies and the creation of new molecular entities with potential applications in drug discovery and materials science.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-[(3-methylphenoxy)methyl]benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-5-4-7-13(9-11)16-10-12-6-2-3-8-14(12)15/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXLFVXUMVVQPGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Bromobenzyl 3 Methylphenyl Ether and Analogues
Classical Ether Synthesis Approaches
The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains one of the most fundamental and widely used methods for preparing ethers. byjus.comwikipedia.org The reaction typically involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide or phenoxide. byjus.commasterorganicchemistry.com
For the synthesis of 2-Bromobenzyl-(3-methylphenyl)ether, the most effective Williamson strategy involves the reaction of 3-methylphenoxide with 2-bromobenzyl bromide. This pathway is preferred because it utilizes a primary benzylic halide, which is highly reactive towards SN2 displacement and less prone to side reactions like elimination. wikipedia.orgmasterorganicchemistry.com The alternative, reacting sodium 2-bromobenzyl alkoxide with 3-bromotoluene, is generally not feasible as aryl halides are unreactive towards uncatalyzed nucleophilic substitution.
The reaction is typically performed by first deprotonating 3-methylphenol (m-cresol) with a suitable base to form the nucleophilic 3-methylphenoxide. khanacademy.orgyoutube.com Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH). masterorganicchemistry.com The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common as they effectively solvate the cation without hindering the nucleophile. byjus.com
Reaction Scheme:
Step 1: Formation of the phenoxide
3-CH₃C₆H₄OH + Base → 3-CH₃C₆H₄O⁻ Na⁺ (or K⁺)
Step 2: SN2 reaction
3-CH₃C₆H₄O⁻ Na⁺ + 2-BrC₆H₄CH₂Br → 2-BrC₆H₄CH₂-O-C₆H₄CH₃ + NaBr
A similar procedure is documented for the synthesis of bromobenzyl methyl ether, where sodium methoxide (B1231860) is reacted with 4-bromobenzyl bromide in methanol (B129727). prepchem.com This highlights the general applicability of the Williamson synthesis for benzyl (B1604629) ethers.
This approach is fundamentally an extension of the Williamson synthesis but emphasizes the variety of base and reaction conditions that can be employed for the O-alkylation of phenols. The reaction involves the alkylation of a phenol (B47542) with an alkylating agent, such as a benzyl halide, in the presence of a base.
For the target molecule, this involves reacting 3-methylphenol with 2-bromobenzyl bromide. The efficiency of the reaction can be highly dependent on the base used. While strong bases like sodium hydride are effective, milder bases such as potassium carbonate or cesium carbonate are often preferred for their ease of handling and high yields, especially in polar aprotic solvents. Phase-transfer catalysis is also a common strategy in industrial settings, allowing the reaction to occur between an aqueous phase (containing the phenoxide) and an organic phase (containing the benzyl halide). byjus.com
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Time | Yield |
| 3-Methylphenol | 2-Bromobenzyl bromide | K₂CO₃ | DMF | Room Temp. - 80°C | 2-12 h | Good-Excellent |
| 3-Methylphenol | 2-Bromobenzyl bromide | Cs₂CO₃ | Acetonitrile | Room Temp. - 80°C | 1-8 h | Excellent |
| 3-Methylphenol | 2-Bromobenzyl bromide | NaOH | Toluene/H₂O (PTC) | 80-100°C | 4-10 h | Good |
| This interactive table presents typical conditions for the base-mediated synthesis of this compound, based on general procedures for aryl benzyl ether synthesis. |
Transition Metal-Catalyzed Coupling Reactions in Benzyl Aryl Ether Formation
While classical methods are robust, they can be limited by the need for reactive alkyl halides. Transition metal catalysis has emerged as a powerful alternative, enabling the coupling of a wider range of substrates under often milder conditions. numberanalytics.com
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation. google.com These methods allow for the coupling of aryl halides or triflates with alcohols and phenols. google.com
To synthesize this compound, one could envision two palladium-catalyzed routes:
Coupling of 2-bromobenzyl alcohol with 1-bromo-3-methylbenzene.
Coupling of 3-methylphenol with 1-bromo-2-(bromomethyl)benzene.
The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the alkoxide/phenoxide, and subsequent reductive elimination to form the ether and regenerate the Pd(0) catalyst. google.com The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed to facilitate the reductive elimination step, which is often the rate-limiting step in C-O bond formation. nih.gov
| Aryl Halide | Alcohol/Phenol | Pd Catalyst | Ligand | Base | Solvent | Temperature |
| 1-Bromo-3-methylbenzene | 2-Bromobenzyl alcohol | Pd₂(dba)₃ | Buchwald-type ligand | NaOtBu | Toluene | 80-110°C |
| 1-Bromo-2-(bromomethyl)benzene | 3-Methylphenol | Pd(OAc)₂ | DPEphos | Cs₂CO₃ | Toluene | 80-110°C |
| This interactive table outlines plausible conditions for the palladium-catalyzed synthesis of this compound. |
The Ullmann condensation is the classical copper-promoted reaction for forming aryl ethers from an aryl halide and a phenol, typically requiring high temperatures and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org Modern advancements have led to the development of catalytic Ullmann-type reactions that proceed under much milder conditions. mdpi.comnih.gov These reactions often use a copper(I) source, such as CuI, and a ligand to facilitate the coupling. nih.gov
For the synthesis of this compound, the reaction would involve coupling 3-methylphenol with 1-bromo-2-(bromomethyl)benzene using a copper catalyst. The reaction is typically carried out in the presence of a base like cesium carbonate or potassium phosphate (B84403) in a polar solvent such as DMF or dioxane. mdpi.com Ligands such as phenanthrolines or certain amino acids can accelerate the reaction. nih.gov
Traditional Ullmann conditions often required high temperatures (over 200°C) and polar solvents like nitrobenzene (B124822) or DMF. wikipedia.org However, modern ligand-assisted protocols have significantly lowered the required temperature, making the method more versatile and tolerant of various functional groups. mdpi.com
Research into C-O bond formation continues to yield novel and more efficient catalytic systems.
Nickel-Catalyzed Reactions: Nickel catalysis is emerging as a cost-effective and powerful alternative to palladium for cross-coupling reactions. nih.gov Nickel catalysts have been shown to be effective in the coupling of phenols with aryl halides. For instance, nickel catalysts assisted by copper have been used to couple phenol derivatives with vinyl halides. nih.gov Furthermore, nickel complexes have been used for the direct cross-coupling of benzyl alcohols with aryl Grignard reagents, activating the sp³ C–O bond. acs.org
Iron-Catalyzed Reactions: Iron, being abundant and non-toxic, is an attractive metal for catalysis. FeCl₃ has been reported to catalyze the substitution reaction of propargylic alcohols with various nucleophiles, including alcohols, to form new C-O bonds. organic-chemistry.org
Photoredox Catalysis: Visible-light photoredox catalysis offers an exceptionally mild method for forming challenging bonds. This strategy has been applied to the direct C-H functionalization and arylation of benzylic ethers, demonstrating a novel activation pathway that avoids pre-functionalized starting materials. nih.gov
These emerging systems promise greener, more economical, and highly selective pathways for the synthesis of complex ethers like this compound in the future.
Synthesis of Precursors and Intermediates for this compound
The successful synthesis of the target ether is contingent upon the efficient preparation of its key building blocks: substituted 2-bromobenzyl halides and substituted 3-methylphenols. Additionally, the formation of carbonyl precursors can serve as an alternative pathway.
Synthesis of Substituted 2-Bromobenzyl Halides
2-Bromobenzyl halides, particularly 2-bromobenzyl bromide, are crucial electrophilic partners in the synthesis of this compound. A common method for their preparation is the radical bromination of the corresponding substituted toluene.
One established laboratory procedure involves the bromination of 2-bromotoluene (B146081) using elemental bromine in a non-polar solvent like carbon tetrachloride, initiated by irradiation with a photolamp. researchgate.net This method provides good yields of the desired 2-bromobenzyl bromide. An alternative industrial approach involves a one-pot reaction starting from toluene, where bromination occurs sequentially on the aromatic ring and then at the benzylic position, often catalyzed by iron and initiated by light. masterorganicchemistry.com
Table 1: Synthesis of 2-Bromobenzyl Bromide
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Bromotoluene | Br₂, CCl₄, 500W photolamp, reflux | 2-Bromobenzyl bromide | 80% | researchgate.net |
| Toluene | Br₂, Fe powder, glacial acetic acid, 40°C, 300W tungsten lamp | 2-Bromobenzyl bromide | 96% | masterorganicchemistry.com |
Preparation of Substituted 3-Methylphenols and Related Aryl Components
Substituted 3-methylphenols are the nucleophilic component in the etherification reaction. 3-Methylphenol (m-cresol) is a commercially available compound. However, for the synthesis of analogues with further substitutions on the phenolic ring, various synthetic methods can be employed. These methods often involve multi-step sequences starting from readily available aromatic precursors. The specific synthetic route would depend on the nature and position of the desired substituents.
Formation of Carbonyl Precursors (e.g., Methanols, Methanones) in Aryl-Benzyl Systems
An alternative synthetic strategy towards this compound could involve the initial formation of a carbonyl-linked precursor, such as (2-bromophenyl)(3-methylphenyl)methanone, followed by reduction of the carbonyl group to a methylene (B1212753) bridge.
The synthesis of such diaryl methanones can be achieved through Friedel-Crafts acylation. sigmaaldrich.com This involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst. For instance, the acylation of a suitable aromatic substrate with 2-bromobenzoyl chloride could yield the desired methanone (B1245722).
The subsequent reduction of the diaryl methanone to the corresponding diarylmethanol can be accomplished using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. Further reduction to the methylene bridge to form the ether is a more complex transformation and might require specific multi-step procedures.
A plausible route to a related methanol involves the Grignard reaction. For example, the reaction of 2-bromophenylmagnesium bromide with 4-fluoro-3-methylbenzaldehyde (B1349321) can produce (2-Bromophenyl)(4-fluoro-3-methylphenyl)methanol. rsc.org
Table 2: Synthesis of Diaryl Methanone and Methanol Precursors (Analogous Systems)
| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Chlorobenzoic acids | Arenes | Cyanuric chloride, pyridine, AlCl₃ or FeCl₃, microwave heating | (2-Chlorophenyl)(phenyl)methanones | - | researchgate.net |
| 2-Bromobenzene | Mg | - | 2-Bromophenylmagnesium bromide | - | rsc.org |
| 2-Bromophenylmagnesium bromide | 4-Fluoro-3-methylbenzaldehyde | - | (2-Bromophenyl)(4-fluoro-3-methylphenyl)methanol | - | rsc.org |
Optimization of Reaction Conditions and Yields in this compound Synthesis
The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters to optimize include the choice of solvent, catalyst, and ligand.
Solvent Effects and Reaction Media Influence
The choice of solvent plays a critical role in the Williamson ether synthesis, which proceeds via an S(_N)2 mechanism. Polar aprotic solvents are generally favored as they can solvate the cation of the alkoxide without strongly solvating the nucleophilic anion, thus enhancing its reactivity. quora.comkhanacademy.orgyoutube.com Commonly used polar aprotic solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. chem-station.com
In contrast, polar protic solvents, such as water and alcohols, can form strong hydrogen bonds with the alkoxide nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon. libretexts.org This strong solvation of the nucleophile leads to a decrease in the reaction rate. quora.com Therefore, for the synthesis of this compound via the Williamson route, polar aprotic solvents are expected to provide higher yields and faster reaction rates. In some cases, solvent-free conditions using solid bases have also been shown to be effective for the etherification of phenols. iitk.ac.in
Table 3: Effect of Solvent on S(_N)2 Reactions
| Solvent Type | Examples | Effect on S(_N)2 Reaction Rate | Rationale |
|---|---|---|---|
| Polar Aprotic | DMF, DMSO, Acetonitrile | Increases | Solvates the cation, leaving the nucleophile more reactive. |
| Polar Protic | Water, Ethanol, Methanol | Decreases | Solvates and stabilizes the nucleophile through hydrogen bonding, reducing its reactivity. |
| Non-polar | Hexane, Toluene | Generally low solubility of reactants | Poor medium for ionic reactants. |
Catalyst Loading and Ligand Design
While the Williamson ether synthesis is often performed without a catalyst, the Ullmann condensation offers an alternative, copper-catalyzed route to diaryl ethers. wikipedia.org This method is particularly useful for the formation of ethers from aryl halides. The efficiency of the Ullmann reaction is highly dependent on the catalyst system, including the copper source, catalyst loading, and the nature of the ligand.
Modern Ullmann-type reactions utilize soluble copper catalysts, often in the form of copper(I) salts like CuI, in combination with a ligand. researchgate.netorganic-chemistry.org The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the catalytic cycle. A variety of ligands have been developed to improve the efficiency and mildness of the Ullmann condensation, including diamines and acetylacetonates. wikipedia.org
For the synthesis of diaryl ethers, ligand design focuses on creating a coordination sphere around the copper center that promotes the oxidative addition of the aryl halide and the subsequent reductive elimination to form the C-O bond. The choice of ligand can significantly impact the required reaction temperature and catalyst loading. For instance, the use of specific ligands can allow the reaction to proceed at lower temperatures and with lower catalyst concentrations. nih.gov In some cases, efficient copper-catalyzed etherification of aryl halides can be achieved even without external ligands, particularly when using a strong base like lithium tert-butoxide. organic-chemistry.org
Table 4: Catalyst and Ligand Systems in Copper-Catalyzed Etherification (Ullmann-type Reactions)
| Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield | Reference |
|---|---|---|---|---|---|---|
| CuI | Picolinic acid | K₃PO₄ | DMSO | - | - | nih.gov |
| CuI | None | LiOt-Bu | Alcohol | 80-120 | High | organic-chemistry.org |
| Cu₂O | Phenanthroline | Cs₂CO₃ | Toluene | 110 | Good | nih.gov |
Temperature and Pressure Optimization in the Synthesis of this compound and Analogues
The optimization of temperature and pressure is a critical aspect in the synthesis of this compound and its analogues, significantly influencing reaction kinetics, product yield, and purity. The two primary synthetic routes, the Williamson ether synthesis and the Ullmann condensation, are both sensitive to these parameters. Generally, an increase in temperature accelerates the reaction rate but can also promote undesirable side reactions, such as elimination or rearrangement. Pressure is a less commonly varied parameter in standard laboratory syntheses but becomes crucial when dealing with volatile reactants or when aiming to influence the reaction equilibrium and rate in specific catalytic systems.
The synthesis of this compound involves the reaction of 2-bromobenzyl halide with 3-methylphenol. In the context of the Williamson ether synthesis , this involves the deprotonation of 3-methylphenol to form the corresponding phenoxide, which then acts as a nucleophile to displace the bromide from 2-bromobenzyl bromide.
Temperature Effects:
The temperature at which the Williamson ether synthesis is conducted is a delicate balance. Lower temperatures can lead to sluggish or incomplete reactions, resulting in low yields. Conversely, elevated temperatures can increase the rate of the desired substitution reaction but also favor the competing E2 elimination reaction of the alkyl halide, especially with sterically hindered substrates. For benzylic halides like 2-bromobenzyl bromide, high temperatures can also lead to the formation of byproducts through self-condensation or other decomposition pathways.
While specific research data on the temperature optimization for the synthesis of this compound is not extensively documented in publicly available literature, general principles of Williamson ether synthesis suggest that a moderate temperature range is optimal. For many analogous benzyl ether syntheses, temperatures in the range of 60-100 °C are commonly employed, often under reflux conditions depending on the solvent's boiling point.
For instance, in the synthesis of various benzyl ethers, heating at 90 °C for an extended period is a common practice. A hypothetical optimization study for the synthesis of this compound might yield data similar to the following illustrative table:
Table 1: Illustrative Effect of Temperature on the Yield of this compound via Williamson Ether Synthesis
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 40 | 24 | 35 |
| 2 | 60 | 18 | 65 |
| 3 | 80 | 12 | 85 |
| 4 | 100 | 8 | 78 (with byproduct formation) |
| 5 | 120 | 6 | 65 (significant byproduct formation) |
This table is illustrative and not based on specific experimental results for the target compound due to a lack of available data.
The Ullmann condensation offers an alternative route, involving a copper-catalyzed reaction between an aryl halide and an alcohol or phenol. Traditional Ullmann conditions often require high temperatures, sometimes in excess of 200 °C. wikipedia.org However, modern modifications using various ligands and soluble copper catalysts can enable the reaction to proceed at significantly lower temperatures, often in the range of 80-150 °C. wikipedia.org
Pressure Effects:
In the context of Williamson ether synthesis for non-volatile reactants at temperatures below the solvent's boiling point, the reaction is typically conducted at atmospheric pressure. The use of elevated pressure is generally not required. However, if a low-boiling solvent or reactant is used, a sealed reaction vessel might be employed to maintain the reactants in the liquid phase at the desired temperature, which would inherently increase the internal pressure.
For certain catalytic systems, particularly gas-phase reactions or reactions involving gaseous reactants, pressure can play a a more direct role in influencing reaction rates and equilibria. In the context of synthesizing ethers from alkyl halides and alkoxides, high pressure can accelerate the reaction rate by increasing the concentration of the reactants. However, for the liquid-phase synthesis of this compound, systematic studies on the effect of high pressure are not commonly reported, as temperature and catalyst optimization are typically the primary focus.
It is important to note that for some industrial-scale ether synthesis processes, particularly those employing catalytic gas-phase reactions, pressure optimization is a key engineering parameter to maximize throughput and catalyst lifetime.
Reactivity and Mechanistic Investigations of 2 Bromobenzyl 3 Methylphenyl Ether
Reactivity of the Benzyl (B1604629) Bromide Moiety
The carbon-bromine bond at the benzylic position is the most reactive site in the molecule for many transformations due to the stability of benzylic intermediates (carbocations, radicals, or organometallic species) and the fact that bromide is a good leaving group.
Nucleophilic Substitution Reactions at the Benzylic Carbon
The benzylic carbon in 2-Bromobenzyl-(3-methylphenyl)ether is electrophilic and susceptible to attack by a wide variety of nucleophiles. libretexts.orggatech.edu These reactions, known as nucleophilic substitution reactions, proceed via one of two primary mechanisms: SN1 (unimolecular) or SN2 (bimolecular). ksu.edu.sa
The SN2 mechanism involves a single step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. ksu.edu.sa This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. For SN2 reactions, primary benzylic halides, like the one in the title compound, are highly reactive. lumenlearning.com
The SN1 mechanism proceeds through a two-step process involving the initial departure of the leaving group to form a stable benzylic carbocation intermediate. This intermediate is then rapidly captured by the nucleophile. ksu.edu.sa This pathway is favored with weak nucleophiles or protic solvents that can stabilize the carbocation.
The choice of nucleophile dictates the final product, as illustrated in the following table which outlines potential transformations.
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile (Reagent) | Product | Reaction Type |
| Hydroxide (B78521) (NaOH) | 2-(3-methylphenoxy)benzyl alcohol | Substitution |
| Cyanide (NaCN) | 2-(3-methylphenoxy)benzyl cyanide | Substitution |
| Azide (NaN3) | 1-(azidomethyl)-2-(3-methylphenoxy)benzene | Substitution |
| Acetate (CH3COONa) | 2-(3-methylphenoxy)benzyl acetate | Substitution |
| Ammonia (NH3) | 2-(3-methylphenoxy)benzylamine | Substitution |
Reductive Dehalogenation Pathways
The carbon-bromine bond can be cleaved reductively using chemical reagents or electrochemical methods. This process, known as reductive dehalogenation, typically involves the formation of a radical or an anionic intermediate. A relevant model for this reactivity is the reductive intramolecular cyclisation of allyl 2-bromobenzyl ether. researchgate.net In such a system, electrochemical reduction of the C-Br bond generates a radical intermediate. This radical can then undergo further reactions, such as cyclization if an appropriate internal trap is present. researchgate.net For this compound, reduction would lead to the formation of benzyl(3-methylphenyl)ether.
Table 2: Reductive Dehalogenation Approaches
| Reagent/Method | Intermediate | Product |
| Electrochemical Reduction | Benzyl Radical | Benzyl(3-methylphenyl)ether |
| H₂/Pd-C | - | Benzyl(3-methylphenyl)ether |
| NaBH₄ in DMSO | - | Benzyl(3-methylphenyl)ether |
Oxidative Additions and Related Transformations in Catalysis
The benzyl bromide moiety is an excellent substrate for transition metal-catalyzed cross-coupling reactions. wikipedia.orgyoutube.com The key initial step in these catalytic cycles is the oxidative addition of the carbon-bromine bond to a low-valent metal center, most commonly palladium(0). youtube.comyoutube.comnih.gov In this step, the metal inserts itself into the C-Br bond, changing its oxidation state from M(0) to M(II) and forming a new organometallic intermediate. youtube.comyoutube.com
This organopalladium(II) intermediate can then undergo a series of steps, including transmetalation (in Suzuki, Stille, and Negishi couplings) or migratory insertion (in Heck coupling), followed by reductive elimination to form a new carbon-carbon or carbon-heteroatom bond and regenerate the active Pd(0) catalyst. youtube.com This reactivity allows for the connection of the 2-bromobenzyl fragment to a wide array of other organic groups.
Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Resulting Product Structure |
| Suzuki Coupling | Arylboronic acid (Ar-B(OH)₂) | 2-Arylmethyl-(3-methylphenyl)ether |
| Heck Coupling | Alkene (R-CH=CH₂) | 2-(2-Alkenyl)benzyl-(3-methylphenyl)ether |
| Stille Coupling | Organostannane (R-SnBu₃) | 2-Alkyl/Aryl-benzyl-(3-methylphenyl)ether |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | 2-(2-Alkynyl)benzyl-(3-methylphenyl)ether |
| Buchwald-Hartwig Amination | Amine (R₂NH) | 2-(Aminomethyl)benzyl-(3-methylphenyl)ether |
Reactivity of the Aryl Ether Linkage
The aryl ether bond is generally stable but can be cleaved under specific, often harsh, conditions. The two aromatic rings also possess their own reactivity towards electrophiles.
Cleavage Reactions of the Ether Bond
The cleavage of the C-O ether bond in this compound can be achieved under acidic conditions. masterorganicchemistry.com The most common method involves treatment with strong protic acids like HBr or HI. masterorganicchemistry.com The mechanism begins with the protonation of the ether oxygen, converting the alkoxy group into a better leaving group. masterorganicchemistry.comnih.gov Nucleophilic attack by a halide ion then cleaves the bond. Given the structure, the attack would occur at the benzylic carbon, which can support a positive charge in an SN1-like pathway or is susceptible to SN2 attack. nih.govacs.org This cleavage would yield 3-methylphenol and 2-bromobenzyl bromide (if using HBr) or 2-bromobenzyl iodide (if using HI).
Strong Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving aryl ethers. masterorganicchemistry.com Additionally, reductive cleavage methods using reagents like triethylsilane in the presence of a base have been developed for diaryl ethers. researchgate.net
Table 4: Conditions for Ether Bond Cleavage
| Reagent | Mechanism Type | Products |
| HBr (excess) | Acid-catalyzed SN1/SN2 | 3-methylphenol and 2-bromobenzyl bromide |
| HI (excess) | Acid-catalyzed SN1/SN2 | 3-methylphenol and 2-bromobenzyl iodide |
| BBr₃ | Lewis acid-mediated | 3-methylphenol and 2-bromobenzyl bromide |
| Et₃SiH / KOtBu | Reductive Cleavage | 3-methylphenol and 2-bromotoluene (B146081) |
Electrophilic Aromatic Substitution on the Aromatic Rings
Both aromatic rings can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. libretexts.org The position of the substitution is directed by the existing substituents on the ring. makingmolecules.com
On the 2-Bromobenzyl Ring: This ring contains a bromine atom and a benzyloxy group (-OCH₂(C₆H₄)CH₃).
-Br (Bromo group): This group is deactivating (slows down the reaction compared to benzene) due to its electron-withdrawing inductive effect. However, it is an ortho, para-director because its lone pairs can stabilize the cationic intermediate (arenium ion) through resonance when attack occurs at these positions. libretexts.org
-CH₂-O-Ar (Benzyloxy group): This group is weakly activating and an ortho, para-director. The oxygen atom activates the ring through resonance, but the effect is insulated by the -CH₂- group.
The directing effects are therefore combined. The position para to the bromine (position 5) and the position ortho to the bromine (position 3) are electronically favored. Steric hindrance from the bulky benzyloxy group might disfavor substitution at the position ortho to it (position 3).
On the 3-Methylphenyl Ring: This ring contains a methyl group and a benzyloxy ether linkage.
-CH₃ (Methyl group): This is an activating group and an ortho, para-director due to its electron-donating inductive effect and hyperconjugation. libretexts.org It directs incoming electrophiles to positions 2, 4, and 6.
-O-CH₂-Ar (Ether linkage): This is a strongly activating group and an ortho, para-director due to the powerful electron-donating resonance effect of the oxygen atom. youtube.com It directs incoming electrophiles to positions 2, 4, and 6.
Both groups are activating and direct to the same positions. The ether group is a much stronger activator than the methyl group. Therefore, substitution will be strongly directed to the positions ortho and para to the ether linkage. Position 4 is para to the ether and ortho to the methyl. Position 6 is ortho to the ether. Position 2 is ortho to both groups and may be sterically hindered. The most likely products would result from substitution at positions 4 and 6. youtube.com
Table 5: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Ring | Predicted Major Product(s) |
| Nitration (HNO₃/H₂SO₄) | 3-Methylphenyl Ring | Substitution primarily at C4 and C6 positions. |
| Bromination (Br₂/FeBr₃) | 3-Methylphenyl Ring | Substitution primarily at C4 and C6 positions. |
| Friedel-Crafts Acylation | 3-Methylphenyl Ring | Substitution likely at C4 (para to the strong activating ether group). |
Directed Metalation Group (DMG) Chemistry Applications
Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a functional group on an aromatic ring to direct deprotonation by an organolithium reagent to the adjacent ortho position. wikipedia.org This process forms an aryllithium intermediate that can then react with various electrophiles, allowing for highly regioselective substitution. wikipedia.orgorganic-chemistry.org The functional group responsible for this directed lithiation is known as a Directed Metalation Group (DMG). wikipedia.org
In the case of this compound, the ether oxygen atom can function as a Lewis basic site, coordinating to the lithium ion of an alkyllithium reagent (e.g., n-butyllithium). wikipedia.orgbaranlab.org This coordination, known as a complex-induced proximity effect (CIPE), increases the kinetic acidity of the protons at the positions ortho to the ether linkage, facilitating their removal. organic-chemistry.orgbaranlab.org Consequently, the ether moiety can potentially direct metalation.
However, the presence of the bromine atom on the benzyl ring introduces another reactive site. Halogen-metal exchange is a common reaction with organolithium reagents, which could compete with or even supersede the DoM pathway. The outcome would largely depend on the reaction conditions, such as the specific organolithium reagent used, the solvent, and the temperature.
The effectiveness of various functional groups as DMGs has been studied, and a general hierarchy has been established. uwindsor.canih.gov While the ether group is considered a moderate DMG, other groups exhibit stronger directing effects. organic-chemistry.org
Table 1: Common Directed Metalation Groups (DMGs) and Their Relative Directing Power
| Directing Power | Functional Group |
|---|---|
| Strong | -CONR₂, -OCONR₂, -SO₂NR₂ |
| Moderate | -OR, -NR₂, -CH₂NR₂ |
This table is a generalized representation based on literature and the exact hierarchy can be substrate and condition dependent. organic-chemistry.orgnih.gov
The application of DoM to this compound could potentially allow for the introduction of a variety of substituents at the positions ortho to the ether linkage on either aromatic ring, provided that the conditions can be optimized to favor this pathway over halogen-metal exchange.
Intramolecular Cyclization and Rearrangement Pathways
Benzyl aryl ethers, such as this compound, can undergo various intramolecular cyclization and rearrangement reactions, often under basic or thermal conditions. One of the most relevant transformations for this class of compounds is the Truce-Smiles rearrangement. nih.gov This reaction involves the intramolecular nucleophilic aromatic substitution of an aryl ether, typically initiated by a strong base. For a related o-tolyl aryl ether, computational studies have shown that the rearrangement can proceed through an anionic mechanism where a benzylic carbanion is formed either by direct deprotonation or via a single-electron transfer to a benzyl radical. nih.gov This carbanion can then undergo cyclization. nih.gov
In the context of this compound, the formation of a benzylic anion at the CH₂ group could initiate a Truce-Smiles type rearrangement. Furthermore, the presence of the ortho-bromo substituent could potentially lead to other intramolecular pathways, such as benzyne (B1209423) formation upon treatment with a strong base, followed by intramolecular trapping by the phenoxy group.
Intramolecular cyclization can also be promoted under different conditions. For instance, transition-metal-free conditions using a base like cesium carbonate have been shown to promote the intramolecular cyclization of related bromo-substituted anilines to form heterocyclic structures like indoles. rsc.org While the substrate is different, it highlights the potential for intramolecular reactions involving a bromo-substituted aromatic ring.
Thermolysis of benzyl phenyl ethers can also lead to rearrangement pathways. osti.gov Studies on silica-immobilized benzyl phenyl ether have shown that restricted diffusion can promote retrogressive reactions, including molecular rearrangements. osti.gov
Mechanistic Studies of Key Transformations Involving this compound
Understanding the mechanisms of the reactions that this compound undergoes is crucial for controlling its reactivity and harnessing it for synthetic purposes. This section delves into the kinetic aspects, the intermediates involved, and the potential for radical-mediated pathways.
In Directed ortho Metalation, the rate of deprotonation is influenced by the kinetic acidity of the ortho protons, which is enhanced by the coordinating ability of the DMG. organic-chemistry.org The rate-determining step in DoM is typically the deprotonation of the aromatic ring. uwindsor.ca The choice of the alkyllithium reagent and the presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can significantly accelerate the reaction by breaking down organolithium aggregates and increasing the basicity of the system. baranlab.org
For nucleophilic substitution reactions at the benzylic carbon, the reaction can proceed through either an Sₙ1 or Sₙ2 mechanism. The stability of the resulting benzyl carbocation, which is resonance-stabilized by the adjacent benzene (B151609) ring, could favor an Sₙ1 pathway under appropriate conditions (e.g., with a good leaving group and a polar protic solvent). khanacademy.org Conversely, a concerted Sₙ2 mechanism would be favored with a strong nucleophile and a polar aprotic solvent. khanacademy.org
Several types of reactive intermediates can be postulated in the transformations of this compound based on studies of analogous systems.
In DoM reactions, the key intermediate is the ortho-lithiated species, an aryllithium compound, formed by the deprotonation of the aromatic ring. organic-chemistry.org In rearrangement reactions like the Truce-Smiles rearrangement, both benzylic anions and benzylic radicals can be crucial intermediates. nih.gov The benzyl anion can be formed either by direct deprotonation or by the reduction of a benzyl radical. nih.gov
Radical reactions involving benzyl aryl ethers can generate a variety of radical intermediates. For example, hydrogen atom abstraction from the benzylic position would lead to a resonance-stabilized benzyl radical. researchgate.net In some rearrangements, cyclohexadienyl radicals have been proposed as intermediates resulting from the intramolecular cyclization of a benzyl radical onto the adjacent aryl ring. nih.gov
Table 2: Potential Reaction Intermediates in Transformations of this compound
| Intermediate Type | Formation Pathway | Subsequent Reactions |
|---|---|---|
| Aryllithium Species | Directed ortho Metalation | Reaction with electrophiles |
| Benzyl Anion | Deprotonation, Reduction of radical | Truce-Smiles rearrangement, Nucleophilic attack |
| Benzyl Radical | Hydrogen atom abstraction, Photoredox catalysis | Rearrangement, Radical coupling, Cyclization |
| Cyclohexadienyl Radical | Intramolecular radical cyclization | Deprotonation to a radical anion, Rearomatization |
Radical-mediated reactions offer alternative pathways for the transformation of benzyl aryl ethers. The benzylic C-H bond is relatively weak and susceptible to hydrogen atom abstraction by radical initiators.
The combination of triethylsilane (Et₃SiH) and potassium tert-butoxide (KOtBu) has been shown to initiate radical rearrangements in o-tolyl aryl ethers. researchgate.net This system can generate a triethylsilyl radical which then abstracts a hydrogen atom from the benzylic position to form a benzyl radical. nih.govresearchgate.net This benzyl radical can then undergo further reactions, such as intramolecular cyclization or rearrangement. nih.gov
Photoredox catalysis provides another modern approach to generate benzyl radicals from benzyl ethers under mild conditions. nih.gov In this methodology, a photosensitizer, upon excitation with visible light, can facilitate a single-electron transfer process. This can be coupled with a thiol organocatalyst to achieve selective hydrogen atom abstraction from the benzylic position, generating a benzyl radical which can then be used in C-C bond-forming reactions like direct arylation. nih.gov
The self-reaction of benzyl radicals can also lead to various products, including phenanthrene (B1679779) and anthracene, through complex reaction pathways involving key C₁₄H₁₄ and C₁₄H₁₂ intermediates. researchgate.net While this is a self-reaction, it underscores the diverse reactivity of the benzyl radical intermediate that can be formed from this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for elucidating the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
The proton (¹H) NMR spectrum of this compound offers a precise map of the hydrogen atoms within the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton, while the splitting patterns, arising from spin-spin coupling, reveal the number of neighboring protons.
In a typical ¹H NMR spectrum of the title compound, distinct signals corresponding to the aromatic protons of the 2-bromobenzyl and 3-methylphenyl groups, the benzylic methylene (B1212753) protons, and the methyl protons are observed. The aromatic protons of the 2-bromobenzyl moiety typically appear as a multiplet in the range of δ 7.30–7.45 ppm. The aromatic protons of the 3-methylphenyl group also present as a multiplet, generally found between δ 6.75–6.95 ppm.
A key diagnostic signal is the singlet corresponding to the two benzylic methylene protons (O-CH₂), which is typically observed around δ 5.05 ppm. The absence of coupling for this signal indicates the absence of adjacent protons. The three protons of the methyl group (CH₃) on the 3-methylphenyl ring give rise to a sharp singlet at approximately δ 2.35 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 7.30–7.45 | m | 4H | Aromatic H (2-bromobenzyl) |
| 6.75–6.95 | m | 4H | Aromatic H (3-methylphenyl) |
| 5.05 | s | 2H | O-CH₂ |
| 2.35 | s | 3H | CH₃ |
| Note: 's' denotes a singlet and 'm' denotes a multiplet. Data is based on typical chemical shift ranges and may vary depending on the solvent and spectrometer frequency. |
Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. In the ¹³C NMR spectrum of this compound, each unique carbon atom gives a distinct signal.
The carbon atom of the ether linkage (C-O) is typically found in the downfield region of the spectrum, with a predicted chemical shift around δ 159.2 ppm. The aromatic carbons of both the 2-bromobenzyl and 3-methylphenyl rings resonate in the characteristic aromatic region, generally between δ 110 and 160 ppm. The benzylic carbon (O-CH₂) signal is expected to appear around δ 70 ppm, while the methyl carbon (CH₃) will be observed in the upfield region, typically around δ 21 ppm.
Distortionless Enhancement by Polarization Transfer (DEPT) analysis is a valuable technique used in conjunction with ¹³C NMR to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons, while quaternary carbons would be absent. This allows for the unambiguous assignment of the benzylic methylene carbon and the methyl carbon.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ ppm) | DEPT-135 | Assignment |
| ~159.2 | Absent | C-O (quaternary) |
| ~139.0 | Absent | C-CH₃ (quaternary) |
| ~137.0 | Absent | C-Br (quaternary) |
| 134.5–120.0 | Positive | Aromatic CH |
| ~115.0 | Positive | Aromatic CH |
| ~70.0 | Negative | O-CH₂ |
| ~21.0 | Positive | CH₃ |
| Note: These are predicted values based on typical chemical shifts for similar structures. |
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in confirming the complete structural assignment.
An HSQC spectrum correlates the chemical shifts of protons with their directly attached carbon atoms, providing definitive C-H one-bond correlations. This would confirm the assignments of the benzylic methylene protons to their corresponding carbon and the aromatic protons to their respective carbons.
The HMBC spectrum, on the other hand, reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, the benzylic protons (O-CH₂) would show correlations to the quaternary carbon of the ether linkage and to carbons within the 2-bromobenzyl ring. Similarly, the methyl protons would show correlations to carbons within the 3-methylphenyl ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecule. For this compound, with the molecular formula C₁₄H₁₃BrO, the theoretical exact mass can be calculated. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. HRMS would show two molecular ion peaks corresponding to [M]⁺ and [M+2]⁺, separated by two mass units, confirming the presence of a single bromine atom.
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed information about the connectivity of the molecule. For ethers, a common fragmentation pathway is cleavage of the C-O bond. miamioh.edu
In the case of this compound, the major fragmentation pathways would likely involve:
Benzylic cleavage: Cleavage of the bond between the benzylic carbon and the oxygen atom, leading to the formation of a stable 2-bromobenzyl cation (m/z 169/171) or a 3-methylphenoxide radical.
Tropylium ion formation: The 2-bromobenzyl cation can rearrange to the more stable 2-bromotropylium ion.
Cleavage of the C-Br bond: Loss of the bromine atom from the molecular ion or fragment ions.
Fragmentation of the 3-methylphenyl ring: Loss of a methyl radical or other small neutral molecules.
By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be constructed and confirmed.
An in-depth examination of this compound reveals significant details about its molecular structure and behavior through advanced spectroscopic and crystallographic techniques. This article delves into the analysis of its vibrational modes, electronic properties, and solid-state architecture.
Conclusion
2-Bromobenzyl-(3-methylphenyl)ether is a strategically important molecule in organic synthesis. Its synthesis via the reliable Williamson ether synthesis and the presence of a versatile bromo-substituent make it a valuable precursor for a wide range of chemical transformations. The ability to engage in powerful palladium-catalyzed cross-coupling reactions opens up numerous possibilities for the construction of intricate molecular frameworks relevant to medicinal chemistry and materials science. Further exploration of the reactivity of this compound is poised to uncover novel synthetic strategies and contribute to the advancement of modern organic chemistry.
Computational Chemistry and Theoretical Analysis of 2 Bromobenzyl 3 Methylphenyl Ether
Quantum Chemical Calculations (e.g., DFT, TD-DFT)
Quantum chemical calculations are powerful tools for elucidating the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly used to predict molecular geometries, electronic transitions, and spectroscopic properties. However, no published studies were found that have performed these calculations specifically for 2-Bromobenzyl-(3-methylphenyl)ether.
Optimization of Molecular Geometry and Conformational Analysis
The optimization of molecular geometry is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule. This process identifies the lowest energy conformation and provides key data on bond lengths, bond angles, and dihedral angles. A conformational analysis would further explore the energy landscape of the molecule as its constituent parts rotate around single bonds, identifying various local energy minima and the barriers between them.
Despite the utility of these analyses, a search of scientific databases yielded no specific optimized geometric parameters or conformational studies for this compound.
Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Electrostatic Potential)
Analysis of the electronic structure provides insight into a molecule's reactivity and physical properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity, with the energy gap between them indicating the molecule's kinetic stability. The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.
Specific data regarding the HOMO-LUMO energies, the HOMO-LUMO gap, or MEP maps for this compound are not available in the reviewed literature.
Vibrational Frequency Calculations for Spectroscopic Correlation
Theoretical vibrational frequency calculations are performed to predict a molecule's infrared and Raman spectra. By correlating the calculated frequencies with experimentally obtained spectra, a detailed assignment of vibrational modes to specific molecular motions can be achieved. This serves as a powerful method for structural confirmation.
No studies containing calculated vibrational frequencies for this compound could be located.
Intermolecular Interaction Studies
The study of intermolecular interactions is critical for understanding how molecules pack in the solid state and influences properties such as melting point and solubility.
Hirshfeld Surface Analysis and Fingerprint Plots
Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis generates a three-dimensional surface that delineates the space a molecule occupies in a crystal. Two-dimensional "fingerprint plots" are derived from the Hirshfeld surface, providing a quantitative summary of the different types of intermolecular contacts (e.g., H···H, C···H, Br···H).
No published crystal structure or subsequent Hirshfeld surface analysis for this compound was found. Therefore, no data on its intermolecular contact percentages is available.
Interaction Energy Calculations
To complement Hirshfeld surface analysis, interaction energy calculations are often performed to quantify the strength of the various intermolecular forces (e.g., electrostatic, dispersion, polarization, and repulsion) between pairs of molecules in a crystal. This provides a deeper understanding of the forces governing the crystal packing.
As no crystal structure data is available for this compound, no interaction energy calculations have been reported.
Lack of Available Data for Computational Analysis of this compound
Following a comprehensive and exhaustive search of scientific databases and scholarly articles, it has been determined that there is no publicly available research or data specifically focused on the computational chemistry and theoretical analysis of the compound this compound.
Despite targeted searches for information pertaining to the reaction pathway modeling, transition state characterization, and the prediction of spectroscopic parameters for this specific molecule, no dedicated studies were identified. The performed searches included queries for:
Computational chemistry studies of this compound
Theoretical analysis of its formation and properties
Reaction pathway modeling and transition state analysis, likely involving the Williamson ether synthesis
Density Functional Theory (DFT) calculations for predicting NMR, IR, and UV-Vis spectra
Entries in computational chemistry and spectral databases
While general principles of computational chemistry and theoretical analysis for related classes of compounds, such as substituted diphenyl ethers and brominated aromatic compounds, are well-documented, this information is not specific to this compound. Constructing an article based on analogies to other molecules would not meet the required standard of scientific accuracy for the specified compound and would involve speculative data.
Therefore, the generation of a scientifically accurate and well-sourced article on the "," as per the requested outline, is not possible at this time due to the absence of foundational research on this particular chemical entity.
Should scientific literature on this compound become available in the future, a detailed article could then be composed.
Applications in Advanced Organic Synthesis and Materials Science
2-Bromobenzyl-(3-methylphenyl)ether as a Versatile Synthetic Intermediate
The reactivity of the aryl bromide and the potential for functionalization of both aromatic rings render this compound a key starting material for a variety of organic transformations.
Precursor for Further Derivatization via Cross-Coupling Reactions
The presence of the bromine atom on the benzyl (B1604629) moiety makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound, typically a boronic acid or ester, to form a new carbon-carbon bond. wikipedia.org By reacting this compound with a suitable boronic acid, the bromine atom can be replaced with a wide array of aryl, heteroaryl, or vinyl groups. This method is lauded for its mild reaction conditions and the commercial availability of a vast library of boronic acids, allowing for the synthesis of a diverse range of biaryl and related structures. wikipedia.orglibretexts.org The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronate species and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Heck-Mizoroki Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a powerful method for the vinylation of the benzyl ring of this compound. The reaction typically proceeds with high trans selectivity. organic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl bromide to palladium(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product. wikipedia.org
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This is a crucial transformation for the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials. wikipedia.org The reaction is catalyzed by palladium complexes with specialized phosphine (B1218219) ligands and requires a base to facilitate the catalytic cycle. wikipedia.orgresearchgate.net The mechanism involves oxidative addition, amine coordination and deprotonation, and finally reductive elimination. libretexts.org
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, providing a direct route to substituted alkynes. beilstein-journals.org This transformation is instrumental in the synthesis of compounds with applications in pharmaceuticals and materials science. beilstein-journals.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. beilstein-journals.org
Table 1: Overview of Cross-Coupling Reactions Utilizing this compound
| Coupling Reaction | Reactant | Bond Formed | Key Catalyst/Reagents |
| Suzuki-Miyaura | Organoboron (e.g., Ar-B(OH)₂) | C-C (Aryl-Aryl) | Pd catalyst, Base |
| Heck-Mizoroki | Alkene (e.g., R-CH=CH₂) | C-C (Aryl-Vinyl) | Pd catalyst, Base |
| Buchwald-Hartwig | Amine (e.g., R₂NH) | C-N (Aryl-Amine) | Pd catalyst, Ligand, Base |
| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | C-C (Aryl-Alkynyl) | Pd catalyst, Cu(I) co-catalyst, Base |
Building Block for Heterocyclic Systems
The strategic placement of reactive sites in this compound allows for its use as a key building block in the synthesis of various heterocyclic systems. These cyclic structures are fundamental scaffolds in many biologically active molecules and functional materials.
Through intramolecular cyclization reactions, often following an initial intermolecular cross-coupling step, the flexible ether linkage and the reactive aryl bromide can be exploited to construct new ring systems. For instance, an initial Buchwald-Hartwig amination could introduce a primary amine, which could then undergo a subsequent intramolecular cyclization to form a nitrogen-containing heterocycle. Similarly, a Heck reaction could introduce a vinyl group that could participate in a subsequent intramolecular cyclization. The synthesis of diphenyl ether-based bis-heterocycles has been demonstrated through multi-component reactions involving Michael additions and cyclocondensations. acs.org
Role in Complex Molecule Synthesis and Retrosynthetic Strategies
In the realm of total synthesis of natural products and other complex organic molecules, retrosynthetic analysis is a key strategy for planning a synthetic route. scribd.comresearchgate.net This approach involves mentally deconstructing the target molecule into simpler, commercially available starting materials. scribd.com this compound can be identified as a valuable synthon in such analyses.
Its structure allows for disconnections at the ether linkage or at the carbon-bromine bond. For example, in a retrosynthetic analysis, a complex biaryl structure might be disconnected via a Suzuki-Miyaura coupling, leading back to this compound and a corresponding boronic acid. rsc.org The ability to introduce a variety of functional groups through cross-coupling reactions makes this ether a versatile intermediate, allowing for the late-stage diversification of complex molecular scaffolds. nih.gov This is particularly advantageous in medicinal chemistry, where the synthesis of a library of analogues is often required to explore structure-activity relationships.
Synthesis of Novel Derivatives of this compound
The modular nature of this compound allows for systematic modifications to both of its aromatic moieties, enabling the fine-tuning of its physical, chemical, and biological properties.
Modifications on the Bromobenzyl Moiety
The primary site for modification on the bromobenzyl moiety is the bromine atom itself, which serves as a handle for a wide range of transformations. As detailed in the section on cross-coupling reactions (6.1.1), this position can be readily converted to a variety of carbon- and heteroatom-linked substituents.
Beyond cross-coupling, the bromine atom can be replaced by other functional groups through nucleophilic aromatic substitution, although this is generally less common for aryl bromides unless activated by electron-withdrawing groups. The benzylic position (the -CH₂- group) also offers opportunities for modification, though reactions at this site are less common than those involving the aryl bromide.
Modifications on the Methylphenyl Moiety
The methylphenyl moiety of the ether also presents opportunities for derivatization. The methyl group can be a site for functionalization through free-radical halogenation, followed by nucleophilic substitution to introduce a variety of groups. Oxidation of the methyl group can yield a carboxylic acid, which can then be converted into a wide range of derivatives such as esters and amides.
Furthermore, the aromatic ring of the methylphenyl group can undergo electrophilic aromatic substitution reactions. The directing effects of the methyl group (ortho-, para-directing) and the ether oxygen (ortho-, para-directing) will influence the regioselectivity of these substitutions. Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. These modifications allow for the introduction of additional functional groups that can be used to further tune the properties of the molecule or to serve as handles for subsequent transformations.
Table 2: Potential Modifications on the Aromatic Moieties of this compound
| Moiety | Position of Modification | Type of Reaction | Potential New Functional Group |
| Bromobenzyl | C-Br | Cross-Coupling (e.g., Suzuki) | Aryl, Vinyl, Alkynyl, Amino |
| Bromobenzyl | C-Br | Nucleophilic Substitution | Hydroxyl, Alkoxy, Cyano |
| Methylphenyl | -CH₃ | Free-Radical Halogenation | -CH₂X (X = Halogen) |
| Methylphenyl | -CH₃ | Oxidation | -COOH |
| Methylphenyl | Aromatic Ring | Electrophilic Substitution | -NO₂, -SO₃H, -R, -C(O)R |
Formation of Polymeric or Supramolecular Structures
While direct polymerization or self-assembly studies of this compound are not extensively documented in publicly available literature, its structure suggests significant potential for incorporation into larger molecular assemblies. The formation of such structures can be extrapolated from established chemical principles and the behavior of analogous compounds.
The key to its potential lies in the reactivity of the bromobenzyl group. The carbon-bromine bond can participate in a variety of polymer-forming reactions. For instance, it can be a precursor for organometallic species that undergo cross-coupling polymerization. One plausible route is through a Grignard reaction, followed by a Kumada-type coupling. Another possibility is a Suzuki or Stille coupling if the bromo-group is converted to a boronic ester or a stannane, respectively. These methods are foundational in the synthesis of poly(arylene)s and related conjugated polymers.
Furthermore, the benzyl bromide functionality is a classic electrophile for the formation of poly(benzyl ether)s. Although the bromine is on the aromatic ring and not the benzylic carbon in this specific molecule, its reactivity can be harnessed. For example, after conversion to a di-Grignard reagent, it could potentially react with a dielectrophile to form a polymer.
The presence of both a bromine atom and aromatic rings opens avenues for the formation of supramolecular structures. Halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic center, is a powerful tool in crystal engineering and the design of supramolecular assemblies. The bromine atom in this compound could interact with Lewis bases, such as nitrogen or oxygen atoms in other molecules, to direct the formation of ordered one-, two-, or three-dimensional networks. The π-systems of the aromatic rings can also participate in π-π stacking interactions, further stabilizing such assemblies. The methyl group on the phenyl ring could influence the geometry of these stacks, potentially leading to helical or other complex supramolecular structures.
The interplay between halogen bonding, π-π stacking, and van der Waals forces, dictated by the specific arrangement of the functional groups in this compound, could lead to the formation of liquid crystals or other ordered soft materials. Research on the self-assembly of other brominated aromatic compounds has demonstrated the formation of intricate and periodic arrangements on surfaces, which is driven by a combination of intermolecular and molecule-substrate interactions. nih.gov
| Interaction Type | Participating Groups | Potential Outcome |
| Halogen Bonding | Bromine atom, Lewis bases (e.g., N, O) | Directed self-assembly, formation of co-crystals |
| π-π Stacking | Phenyl and benzyl rings | Stabilization of supramolecular structures |
| Dipole-Dipole | Ether linkage | Influence on molecular packing |
| Van der Waals | Alkyl group, overall molecule | Contribution to overall stability of assemblies |
Potential in Functional Materials Design
The prospective polymeric and supramolecular materials derived from this compound could exhibit a range of useful properties, making them candidates for various applications in functional materials design.
Polymers incorporating the this compound unit could possess high thermal stability due to the aromatic backbone, a characteristic feature of poly(arylene ether)s. researchgate.netnih.gov The presence of the bromine atom provides a site for post-polymerization modification, allowing for the fine-tuning of the polymer's properties. For example, the bromine could be replaced with other functional groups to alter solubility, introduce photoresponsive behavior, or enhance charge transport properties. Such functionalized polymers could find use as high-performance plastics, components in electronic devices, or as membranes for gas separation. rsc.org
The diaryl ether scaffold is a common motif in biologically active compounds, suggesting that oligomers or polymers derived from this monomer might have interesting biomedical applications. nih.govacs.orgcalstate.edu The potential for these materials to be used in drug delivery or as biocompatible materials warrants further investigation.
Supramolecular assemblies based on this compound could be designed to have specific optical or electronic properties. The controlled arrangement of the aromatic rings through non-covalent interactions could lead to materials with tailored photoluminescence or conductivity. researchmap.jp The responsiveness of these non-covalent bonds to external stimuli, such as temperature or the presence of specific analytes, could be exploited for the development of sensors or smart materials. For example, the disruption of a halogen-bonded network upon binding of a guest molecule could lead to a detectable change in an optical signal.
The design of functional materials often relies on the precise control of molecular architecture at the nanoscale. The combination of reactive sites for covalent bond formation and functionalities capable of directing non-covalent assembly makes this compound a promising building block for the bottom-up fabrication of complex and functional material systems.
| Material Type | Key Structural Feature | Potential Application |
| Poly(arylene ether)s | Aromatic backbone, ether linkages | High-performance thermoplastics, membranes |
| Functionalized Polymers | Post-polymerization modification at Br site | Organic electronics, sensors |
| Supramolecular Gels | Self-assembly in solution | Drug delivery, tissue engineering |
| Liquid Crystals | Anisotropic molecular shape and interactions | Display technologies, optical switches |
Future Research Directions and Outlook
Development of More Sustainable Synthetic Routes
The traditional Williamson ether synthesis, while a cornerstone of organic chemistry, often relies on harsh bases and volatile organic solvents, presenting environmental and safety concerns. masterorganicchemistry.comkhanacademy.orgbyjus.com Future research on 2-Bromobenzyl-(3-methylphenyl)ether will undoubtedly prioritize the development of greener and more sustainable synthetic protocols.
One promising avenue is the exploration of alternative, eco-friendly solvents. Propylene carbonate, for instance, has been successfully employed as a recyclable solvent for the iron-catalyzed etherification of benzyl (B1604629) alcohols. libretexts.orgchemicalbook.com Applying such a solvent system to the synthesis of this compound from 2-bromobenzyl alcohol and m-cresol (B1676322) could significantly reduce the environmental impact. Furthermore, the use of aqueous media, facilitated by surfactants, presents another attractive green alternative that has been demonstrated for the synthesis of related benzyl ethers. rsc.org
In addition to greener solvents, the development of novel catalytic systems is paramount. Iron catalysis, for example, offers a more sustainable alternative to precious metal catalysts for the synthesis of unsymmetrical benzyl ethers. cas.cn Research into the application of iron-based catalysts for the coupling of 2-bromobenzyl halides with substituted phenols like m-cresol could lead to more economical and environmentally benign synthetic routes. Another approach involves solvent-free conditions, which have been shown to be effective for the chemoselective etherification of phenols using solid bases like sodium bicarbonate or potassium carbonate. libretexts.org
Biocatalysis represents a frontier in sustainable synthesis. While specific biocatalysts for the synthesis of this compound have not been identified, the engineered evolution of enzymes, such as imine reductases, for the synthesis of axially chiral biaryls demonstrates the potential of biocatalytic methods for creating complex molecules with high selectivity. researchgate.net Future work could focus on developing or engineering enzymes capable of catalyzing the etherification of m-cresol with a 2-bromobenzyl donor.
Finally, photocatalysis offers a powerful tool for activating molecules under mild conditions using visible light. rsc.org The development of photocatalytic methods for the synthesis of benzyl phenyl ethers could provide a highly efficient and selective route to the target compound, minimizing the need for harsh reagents and high temperatures.
Exploration of Novel Reactivity Pathways
The chemical structure of this compound offers multiple sites for further functionalization, opening up a wide array of potential reactivity pathways to explore. The bromine atom on the benzyl ring and the C-H bonds on both aromatic rings are prime targets for novel chemical transformations.
The 2-bromobenzyl group is a versatile handle for cross-coupling reactions. jsynthchem.comresearchgate.netrsc.org Future research will likely focus on leveraging this reactivity for the synthesis of more complex architectures. For instance, palladium- or nickel-catalyzed cross-coupling reactions could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the benzylic position. The unusual reactivity of 2-halobenzyl halides in iron-catalyzed Suzuki biaryl cross-coupling suggests that intriguing and unexpected reaction pathways may be discovered. jsynthchem.com
C-H activation is a rapidly developing field in organic synthesis that allows for the direct functionalization of otherwise inert C-H bonds. researchgate.netnih.govresearchgate.net The methyl group on the phenyl ring and other aromatic C-H bonds in this compound are potential sites for such transformations. Ruthenium-catalyzed C-H activation in green solvents like PEG-400 has been shown to be effective for the functionalization of related aromatic compounds. nih.gov Exploring the C-H activation of the methylphenyl ether moiety could lead to novel derivatives with unique properties.
Photoredox catalysis provides a mild and efficient way to generate reactive radical intermediates from benzyl bromides. cas.cn This opens up possibilities for novel ring-opening addition reactions with cyclic ethers or other radical acceptors. cas.cn The visible-light-mediated functionalization of phenolic ethers through a radical-cation/deprotonation strategy also presents a promising avenue for the selective modification of the 3-methylphenyl ether portion of the molecule. rsc.org
The cleavage of the ether bond itself can also be a synthetically useful transformation. libretexts.orglibretexts.orgopenstax.orgmasterorganicchemistry.comyoutube.com While ethers are generally stable, acidic cleavage can provide access to the constituent alcohol and alkyl halide. libretexts.orglibretexts.orgopenstax.orgmasterorganicchemistry.comyoutube.com For a benzylic ether like this compound, this cleavage can proceed through an SN1 mechanism due to the stability of the benzylic carbocation. libretexts.orglibretexts.orgopenstax.org Furthermore, visible-light-mediated oxidative debenzylation offers a mild and selective method for cleaving benzyl ethers, which could be particularly useful in the context of complex molecule synthesis where the ether acts as a protecting group. fu-berlin.de
Advanced Computational Modeling for Property Prediction
In silico methods are becoming increasingly indispensable in modern chemical research, offering the ability to predict molecular properties and reaction outcomes, thereby guiding experimental efforts and reducing costs. For a compound like this compound, where experimental data may be scarce, computational modeling will be a critical tool for future investigations.
Density Functional Theory (DFT) calculations can provide valuable insights into the molecule's electronic structure, geometry, and reactivity. researchgate.netnih.gov For instance, DFT can be used to optimize the molecular structure of this compound and calculate properties such as its vibrational frequencies and NMR chemical shifts. nih.govresearchgate.net Such calculations can aid in the experimental characterization of the compound. Furthermore, DFT can be employed to study the reaction mechanisms of its synthesis and subsequent transformations, helping to rationalize observed reactivity and predict the feasibility of new reaction pathways. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the biological activity and physicochemical properties of compounds based on their molecular structure. uninsubria.itresearchgate.netbit.edu.cnrsc.orgresearchgate.netnih.gov For this compound, QSAR models could be developed to predict its potential toxicity or other biological activities. uninsubria.itresearchgate.netrsc.orgresearchgate.netnih.gov This is particularly important for guiding the design of new molecules with desired properties while minimizing adverse effects. QSPR models, on the other hand, can predict physicochemical properties such as boiling point, vapor pressure, and solubility, which are crucial for process development and environmental fate assessment. bit.edu.cn
Machine learning (ML) is rapidly emerging as a transformative tool in chemistry, capable of optimizing reaction conditions and predicting reaction outcomes with high accuracy. khanacademy.orgresearchgate.netlibretexts.orgyoutube.comrsc.org For the synthesis of this compound, ML algorithms could be trained on datasets of similar etherification reactions to predict the optimal catalyst, solvent, temperature, and reaction time to maximize yield and minimize byproducts. Bayesian optimization, a specific ML technique, has shown great promise for accelerating reaction optimization with a limited number of experiments. youtube.com
Integration with Flow Chemistry and Automated Synthesis
The translation of synthetic procedures from traditional batch methods to continuous flow processes offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and high-throughput screening. riekemetals.comrsc.org The future development of synthetic routes to this compound and its derivatives will undoubtedly benefit from the integration of flow chemistry and automated synthesis platforms.
The synthesis of ethers, including the Williamson ether synthesis, has been successfully adapted to continuous flow systems. rsc.org Utilizing microreactors for the synthesis of this compound could allow for precise control over reaction parameters, leading to higher yields and purity. The enhanced safety of flow reactors is particularly advantageous when dealing with potentially hazardous reagents or exothermic reactions.
A key advantage of flow chemistry is the ability to integrate in-line analytical techniques for real-time reaction monitoring. fu-berlin.deresearchgate.netdntb.gov.ua Techniques such as infrared (IR) spectroscopy and mass spectrometry can be coupled directly to the flow reactor, providing continuous data on reaction progress, the formation of intermediates, and the presence of impurities. researchgate.netdntb.gov.ua This real-time feedback enables rapid optimization of reaction conditions and ensures consistent product quality.
Automated synthesis platforms, which combine flow chemistry with robotic systems and machine learning algorithms, represent the future of chemical synthesis. libretexts.org Such platforms could be employed for the high-throughput synthesis and screening of derivatives of this compound. By systematically varying the substituents on the aromatic rings, large libraries of compounds could be rapidly synthesized and evaluated for their biological or material properties, accelerating the discovery of new lead compounds.
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Bromobenzyl-(3-methylphenyl)ether with high purity?
The synthesis involves bromination of benzyl precursors under controlled conditions. For analogous brominated ethers, methods like nucleophilic aromatic substitution using N-bromosuccinimide (NBS) at 60–80°C under inert atmosphere are effective . Post-synthesis purification via silica gel chromatography (hexane/ethyl acetate gradient) ensures >95% purity, as validated for structurally similar compounds .
| Parameter | Optimal Conditions |
|---|---|
| Temperature | 60–80°C |
| Brominating Agent | N-bromosuccinimide (NBS) |
| Purification | Column chromatography |
| Purity Validation | HPLC-MS |
Q. What analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) for structural elucidation of the bromobenzyl and methylphenyl groups.
- Mass spectrometry (EI-MS) to confirm molecular weight (e.g., 249.10 g/mol for bromodiphenyl ether analogs ).
- Melting point analysis with DSC to identify polymorphic variations (heating rate: 2°C/min) .
Q. How should this compound be stored to maintain stability?
Store at <4°C in amber glass vials under inert gas (e.g., argon), as recommended for brominated ethers prone to photodegradation and hydrolysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported spectral data or melting points?
Conflicting data (e.g., mp ranges of 129–130°C vs. 58–60°C for related compounds ) may arise from impurities or polymorphism. Mitigation strategies:
- Recrystallization trials : Compare solvent systems (ethanol/water vs. hexane/dichloromethane).
- Cross-validation : Use authenticated reference standards analyzed via GC-MS or HPLC .
- Computational modeling : Predict thermodynamic stability of crystalline forms using DFT calculations .
Q. What strategies minimize byproduct formation during the etherification step?
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
The electron-withdrawing bromine group activates the benzyl position for Suzuki-Miyaura couplings. For example, brominated phenylboronic acids (e.g., 2-bromophenylboronic acid ) exhibit enhanced reactivity with palladium catalysts. Key considerations:
- Solvent selection : Use toluene/water mixtures for biphasic conditions.
- Ligand design : Bulky phosphine ligands (e.g., SPhos) improve yields in Pd-mediated reactions .
Q. What computational approaches predict environmental degradation pathways of brominated ethers?
- QSPR models : Correlate molecular descriptors (e.g., logP, HOMO-LUMO gaps) with biodegradation rates.
- Density functional theory (DFT) : Simulate hydrolysis mechanisms under acidic/basic conditions .
- Environmental fate studies : Compare with PBDE degradation data (e.g., photolytic half-lives in aquatic systems ).
Methodological Notes
- Data contradiction analysis : Cross-reference peer-reviewed databases (e.g., NIST Chemistry WebBook ) and validate findings using orthogonal techniques (e.g., NMR + X-ray crystallography).
- Safety protocols : Handle brominated ethers in fume hoods with PPE (nitrile gloves, lab coats) due to potential toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
